Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate

Medicinal Chemistry CNS Drug Design ADME Prediction

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (CAS 2368870-45-3) is a fully substituted indazole-6-carboxylate building block. The compound carries an N1-acetyl protecting group, a C3-methyl substituent, and a C6-methyl ester, yielding a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g·mol⁻¹.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 2368870-45-3
Cat. No. B2489032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate
CAS2368870-45-3
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC(=C2)C(=O)OC)C(=O)C
InChIInChI=1S/C12H12N2O3/c1-7-10-5-4-9(12(16)17-3)6-11(10)14(13-7)8(2)15/h4-6H,1-3H3
InChIKeyKFTHZIFVETZVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (CAS 2368870-45-3) – Procurement-Ready Indazole Building Block Profile


Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (CAS 2368870-45-3) is a fully substituted indazole-6-carboxylate building block. The compound carries an N1-acetyl protecting group, a C3-methyl substituent, and a C6-methyl ester, yielding a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g·mol⁻¹ . Its substitution pattern differs from common mono- or di-substituted indazole-6-carboxylate analogs such as methyl 1-methyl-1H-indazole-6-carboxylate (C₁₀H₁₀N₂O₂; 190.20 g·mol⁻¹) and methyl 2-acetyl-2H-indazole-6-carboxylate (C₁₁H₁₀N₂O₃; 218.21 g·mol⁻¹), providing a distinct balance of steric bulk, lipophilicity, and hydrogen-bond acceptor count that is relevant for fragment-based library design and kinase-targeted medicinal chemistry programs .

Why Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate Cannot Be Swapped for Its Closest Indazole-6-carboxylate Analogs


Indazole-6-carboxylate esters are not functionally interchangeable; even a single change in N1-substituent (acetyl vs. methyl vs. hydrogen) or the presence/absence of a C3-methyl group alters the computed lipophilicity (consensus Log Pₒ/w), topological polar surface area (TPSA), hydrogen-bond acceptor count, and rotatable bond profile . These properties govern passive membrane permeability, solubility, and metabolic liability predictions—parameters that directly influence whether a building block is suitable for CNS-penetrant programs (BBB permeant vs. non-permeant) or for oral drug-like lead series (Lipinski Rule-of-Five compliance). Substituting methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate with methyl 1-methyl-1H-indazole-6-carboxylate, for instance, introduces a 0.29-unit Log P difference, a 17.07 Ų TPSA reduction, and the loss of one H-bond acceptor, potentially altering pharmacokinetic and pharmacodynamic outcomes in a prepared library whose SAR has been tuned around the more polar, larger-surface-area template . The quantitative evidence below demonstrates precisely where these differentiation gaps lie.

Quantitative Differentiation Evidence: Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate vs. Closest Indazole-6-carboxylate Analogs


Lipophilicity and Predicted Membrane Permeation: Consensus Log P and BBB Penetration vs. Methyl 1-methyl-1H-indazole-6-carboxylate

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate has a consensus Log Pₒ/w of 1.88, 0.29 units higher than methyl 1-methyl-1H-indazole-6-carboxylate (consensus Log Pₒ/w 1.59) . This difference results from the replacement of N1-methyl with N1-acetyl and the addition of a C3-methyl group. The compound is predicted to be a blood-brain barrier (BBB) permeant ('Yes' by BOILED-Egg) with high gastrointestinal absorption, whereas the N1-methyl analog has lower lipophilicity and, by class inference, is more likely to fall outside the BBB-permeant yolk in the BOILED-Egg model . The 0.29 Log P difference, while modest, corresponds to an approximately 1.95-fold difference in predicted octanol-water partition coefficient, which can be decisive in CNS-exposed vs. peripherally restricted lead-optimization programs.

Medicinal Chemistry CNS Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Impact on Oral Bioavailability Predictions

The target compound has a computed TPSA of 61.19 Ų and 4 hydrogen-bond acceptors, versus 44.12 Ų TPSA and 3 H-bond acceptors for methyl 1-methyl-1H-indazole-6-carboxylate . The 17.07 Ų TPSA increase arises exclusively from the N1-acetyl carbonyl oxygen and is accompanied by one additional H-bond acceptor. Under Veber's oral bioavailability guidelines, compounds with TPSA ≤140 Ų and ≤10 rotatable bonds are favored; both compounds satisfy Veber criteria, but the target compound's larger TPSA may reduce passive transcellular permeability relative to the analog . In the context of Lipinski's Rule of Five, both compounds pass (MW ≤500, MLOGP ≤4.15, H-bond donors ≤5, H-bond acceptors ≤10); however, the target compound's additional polar surface area may be advantageous for solubility-driven formulation in projects targeting extracellular or peripheral targets where very high membrane permeability is not required.

Drug-Likeness Optimization Oral Bioavailability Physicochemical Profiling

Predicted CYP1A2 Inhibition Liability: Differentiating Feature for Drug–Drug Interaction Risk Flagging

SwissADME-based CYP inhibition prediction indicates that methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is a predicted inhibitor of CYP1A2 (SVM model: 10-fold CV ACC=0.83/AUC=0.90; external ACC=0.84/AUC=0.91), while not predicted to inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . By class-level inference, simpler indazole-6-carboxylate esters such as methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) lack the N1-acetyl group that contributes to CYP1A2 binding, making them less likely to carry this flag; however, direct comparator SVM data for the N1-methyl and N1-unsubstituted analogs are not publicly available at the same prediction confidence level. The CYP1A2 flag is relevant because CYP1A2 metabolizes ~5–10% of clinically used drugs and its inhibition can lead to clinically significant drug–drug interactions (DDIs) with substrates such as theophylline, clozapine, and tizanidine.

Drug Metabolism CYP Inhibition Drug–Drug Interaction Risk

Purity Specifications and Batch QC Documentation: Verifiable 97% Purity with Multi-Technique Certificates vs. Lower-Spec Alternative Sources

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is supplied at a standard purity of 97% by Bidepharm (batch QC includes NMR, HPLC, and GC) and 95% by Sigma-Aldrich (Ambeed source; solid form, sealed dry storage at 2–8 °C) . The closest N1-methyl analog (CAS 1007219-73-9) is also offered at 97% purity by Bidepharm with equivalent QC documentation, while methyl 2-acetyl-2H-indazole-6-carboxylate (CAS 1858255-36-3) has a quoted purity of ≥95.0% (¹H-NMR) . The commercial availability of the target compound with multi-technique batch certificates (NMR, HPLC, GC) from at least two reputable vendors (Bidepharm, Sigma-Aldrich/Ambeed) provides verifiable procurement-grade documentation that is not uniformly available for all indazole-6-carboxylate analogs from the same supplier network, reducing the risk of batch-to-batch variability in library synthesis.

Procurement Quality Assurance Analytical Chemistry Building Block Reproducibility

Synthetic Intermediate Utility and Regiochemical Specificity: N1-Acetyl Protection as a Differentiating Feature in Kinase-Targeted Library Synthesis

The N1-acetyl group on methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate serves a dual role: it acts as a protecting group during further functionalization of the indazole core (e.g., at C3-methyl via lithiation/electrophilic trapping or at C4/C5/C7 via directed C–H activation) and can be removed under mild basic conditions to liberate the N1–H indazole for subsequent N-alkylation or N-arylation . By contrast, methyl 1-methyl-1H-indazole-6-carboxylate has a permanent N1-methyl substituent that cannot be removed, limiting the diversity of accessible N1-substituted products . This synthetic flexibility is documented in the patent literature: US 5,665,732 describes the synthesis of 1-acetyl-3-methyl-1H-indazole as a key intermediate (66% yield; white crystalline solid; mp 70–71 °C) prior to further elaboration into dopamine receptor ligands, demonstrating the viability of the N1-acetyl protecting group strategy in multi-step medicinal chemistry syntheses .

Synthetic Methodology Kinase Inhibitor Synthesis Protecting Group Strategy

Application Scenarios Where Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate Offers Procurement-Advantaged Performance


CNS-Penetrant Kinase Inhibitor Lead Optimization: Building Block with BBB-Permeant Predicted Profile

In programs targeting CNS kinases (e.g., GSK-3β, CDK5, or LRRK2 for neurodegenerative diseases), medicinal chemistry teams need building blocks predicted to cross the blood-brain barrier. Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is predicted to be BBB-permeant (BOILED-Egg model) with high GI absorption . Its consensus Log P of 1.88 positions it in the lipophilicity range commonly associated with CNS drug candidates, while its 61.19 Ų TPSA remains well below the classical 90 Ų threshold for brain penetration. This contrasts with the N1-unsubstituted analog methyl 1H-indazole-6-carboxylate, which, by class inference, has lower lipophilicity and may require additional optimization to achieve CNS exposure.

Fragment-Based Drug Discovery (FBDD) Library Design: TPSA/HBA Coverage of an Underrepresented Physicochemical Space

Fragment-based screening libraries require diverse coverage of TPSA, Log P, and H-bond donor/acceptor count 'bins' to ensure broad target-class sampling. The target compound occupies a specific physicochemical niche (TPSA 61.19 Ų, 4 HBA, Log P 1.88) that is not covered by methyl 1-methyl-1H-indazole-6-carboxylate (TPSA 44.12 Ų, 3 HBA, Log P 1.59) . When procuring fragments for a library, including the target compound alongside its N1-methyl analog ensures representation of two distinct TPSA/HBA bins from the same indazole-6-carboxylate scaffold family, enabling more systematic SAR exploration in fragment hit expansion.

Parallel Library Synthesis with Late-Stage N1 Diversification Strategy

The N1-acetyl group serves as a base-labile protecting group that can be removed to reveal the free N1–H indazole, enabling subsequent N-alkylation, N-arylation (Buchwald–Hartwig or Ullmann-type), or N-sulfonylation chemistry . The C6-methyl ester can simultaneously be saponified to the carboxylic acid for amide coupling diversity. This two-stage deprotection–diversification sequence allows a single building block to generate libraries with variation at both N1 and C6 positions. The comparable building block methyl 1-methyl-1H-indazole-6-carboxylate cannot undergo N1 deprotection, limiting its utility in N1-diversification strategies . Patent precedent in US 5,665,732 confirms the viability of the 1-acetyl-3-methyl-1H-indazole core as a stable isolable intermediate suitable for multi-step synthetic sequences .

CYP1A2 Structure–Activity Relationship Studies: Tool Compound with Documented CYP Inhibition Flag

For drug metabolism scientists investigating CYP1A2 inhibition SAR within an indazole-based lead series, the target compound's predicted CYP1A2 inhibitor classification (SVM ACC=0.83/AUC=0.90, external ACC=0.84/AUC=0.91) provides a quantitative starting point . By systematically comparing the target compound with its close analogs (N1-methyl, N1-H, N2-acetyl) in recombinant CYP1A2 inhibition assays, teams can deconvolute which structural features (N1-acetyl, C3-methyl, or both) drive CYP1A2 binding. This targeted procurement enables mechanism-of-inhibition studies that can guide the design of analogs with reduced CYP1A2 liability.

Quote Request

Request a Quote for Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.